Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Overview
Description
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a chemical compound with the CAS Number: 1548292-34-7 . It has a molecular weight of 269.34 and is a yellow oil in physical form . The IUPAC name for this compound is 8-(tert-butyl) 3-methyl (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-10-5-6-11(15)8-9(7-10)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11- .Physical And Chemical Properties Analysis
This compound is a yellow oil . It should be stored at room temperature .Scientific Research Applications
Asymmetric Synthesis of Amino Acids
- Constrained Amino Acids Synthesis : The synthesis of diastereomeric amino acids using norbornene amino acids as chiral building blocks, providing access to optically pure amino acids that are alpha,gamma- and alpha,delta-diamino acids with sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).
Synthesis of Proline Analogs
- New Proline Analogue with a Bicyclic Structure : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a unique bicyclic structure (Casabona et al., 2007).
Structural and Conformational Studies
- Conformational Study of Esters Derived from Azabicyclo[3.2.1]octane : Synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, displaying a preferred chair-envelope conformation (Diez et al., 1991).
Combinatorial Chemistry for Drug Discovery
- Benztropine Analogues Synthesis : Combinatorial synthesis of benztropine analogues from 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, used in monoamine transporter inhibitors research (Pedersen et al., 2004).
Synthesis of Novel Alkaloids
- Synthesis of Scopine and Pseudoscopine : Novel synthesis methods for endo- and exo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives, used in the total synthesis of scopine, pseudoscopine, and nor-derivatives (Justice et al., 1995).
Study of Nicotinic Acetylcholine Receptors
- Azabicyclic Amines in Drug Discovery : Design and preparation of new azabicyclic amines, such as exo-3-amino-1-azabicyclo[3.2.1]octane, and their application in drug discovery for cognitive deficits in schizophrenia (Walker et al., 2008).
Enantioselective Synthesis
- Enantiopure Pyrrolizidinone Amino Acid Synthesis : Synthesis of enantiopure pyrrolizidinone amino acids, demonstrating their application as conformationally rigid dipeptide surrogates (Dietrich & Lubell, 2003).
Safety And Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This suggests that compounds like Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid could have potential applications in the development of new drugs or treatments.
properties
IUPAC Name |
(1S,5R)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXICUDOIXLKLJ-PBINXNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679401 | |
Record name | (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
CAS RN |
280762-00-7, 1222996-05-5 | |
Record name | (1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,3R,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | exo-8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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